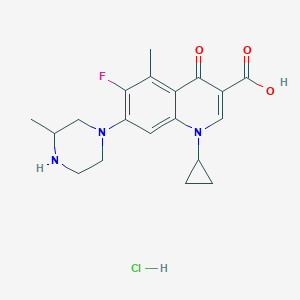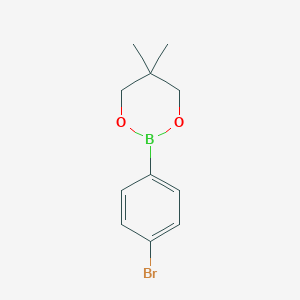![molecular formula C21H17N5O2 B068853 1-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione CAS No. 171668-01-2](/img/structure/B68853.png)
1-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyrimidine ring, and is substituted with phenyl groups and a succinimide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole in the presence of a catalyst. For instance, Schiff base zinc (II) complexes supported on magnetite nanoparticles have been used as catalysts under mild conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of heterogeneous catalysts, such as those supported on magnetic surfaces, is advantageous for large-scale synthesis due to their high stability, ease of separation, and potential for reuse .
Chemical Reactions Analysis
Types of Reactions
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Schiff base zinc (II) complexes). Reaction conditions often involve moderate temperatures and solvent-free environments to enhance yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives .
Scientific Research Applications
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide involves its interaction with specific molecular targets. The triazolo and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring structure but differs in the specific arrangement of atoms and substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another structurally related compound with potential biological activity.
Uniqueness
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide is unique due to its specific substitution pattern and the presence of the succinimide moiety, which may confer distinct chemical and biological properties compared to other triazolopyrimidines .
Properties
CAS No. |
171668-01-2 |
|---|---|
Molecular Formula |
C21H17N5O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H17N5O2/c27-18-11-12-19(28)25(18)21-23-20-22-16(14-7-3-1-4-8-14)13-17(26(20)24-21)15-9-5-2-6-10-15/h1-10,13,17H,11-12H2,(H,22,23,24) |
InChI Key |
DSNUKTQGSQVKBT-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Isomeric SMILES |
C1CC(=O)N(C1=O)C2=NC3=NC(=CC(N3N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyms |
1-(2,4-diphenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-yl)pyr rolidine-2,5-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)








